2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid
Description
Properties
Molecular Formula |
C14H14F2O2 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C14H14F2O2/c1-9(11(17)18)12-7-13(8-12,14(12,15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18) |
InChI Key |
NPQHOAYJRBYUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aryl Bicyclo[1.1.0]butanes via Intramolecular Cyclopropanation
A key step is the formation of 3-aryl bicyclo[1.1.0]butanes through intramolecular cyclopropanation of α-allyldiazoacetate precursors. This reaction is catalyzed by chiral dirhodium tetracarboxylate catalysts under mild conditions, yielding bicyclo[1.1.0]butanes with high yields and enantioselectivity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| α-Allyldiazoacetate + Rh2(Oct)4 catalyst | Mild temperature, inert atmosphere | Formation of 3-aryl bicyclo[1.1.0]butane intermediate with high enantioselectivity |
This method is modular and tolerant of various functional groups, facilitating the synthesis of diverse bicyclo[1.1.0]butane derivatives.
Difluorocarbene Insertion to Form 2,2-Difluorobicyclo[1.1.1]pentanes
Following the formation of bicyclo[1.1.0]butane intermediates, difluorocarbene insertion is performed to expand the ring system to bicyclo[1.1.1]pentane with geminal difluoro substitution at the 2-position.
- Difluorocarbene is generated in situ from reagents such as trimethyl(trifluoromethyl)silane (CF3TMS) in the presence of sodium iodide (NaI).
- The reaction is typically conducted in tetrahydrofuran (THF) solvent after a solvent exchange from the cyclopropanation step.
- This step can be telescoped in a one-pot process without isolating the bicyclo[1.1.0]butane intermediate, improving efficiency.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 3-Aryl bicyclo[1.1.0]butane + CF3TMS + NaI in THF | Room temperature to mild heating | Formation of 2,2-difluorobicyclo[1.1.1]pentane derivatives |
The yields for 3-aryl derivatives are generally good, although 2,3-disubstituted bicyclo[1.1.0]butanes give lower yields or no product.
Summary Table of Key Preparation Steps
| Synthetic Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield & Notes |
|---|---|---|---|---|---|
| Intramolecular cyclopropanation | α-Allyldiazoacetate derivatives | Rhodium(II) tetracarboxylate catalyst (e.g., Rh2(Oct)4) | Mild temperature, inert atmosphere | 3-Aryl bicyclo[1.1.0]butanes | High yield, high enantioselectivity |
| Difluorocarbene insertion | 3-Aryl bicyclo[1.1.0]butanes | CF3TMS, NaI | THF solvent, room temp to mild heating | 2,2-Difluorobicyclo[1.1.1]pentanes | Good yield for mono-substituted; lower for disubstituted |
| Propanoic acid introduction | Difluorobicyclo[1.1.1]pentane esters | Hydrolysis or oxidation reagents | Standard ester hydrolysis conditions | 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid | Efficient conversion to acid |
Research Findings and Analysis
- The one-pot telescoped synthesis combining intramolecular cyclopropanation and difluorocarbene insertion represents a significant advancement in accessing difluorinated bicyclo[1.1.1]pentane derivatives efficiently.
- The modular nature of α-allyldiazoacetate precursors allows for structural diversity, enabling the synthesis of various substituted bicyclo[1.1.1]pentane compounds, including the phenyl-substituted target molecule.
- Difluorocarbene insertion is stereoselective, with diastereoselectivity influenced by substituent orientation set during cyclopropanation.
- The bicyclo[1.1.1]pentane scaffold with difluoro and phenyl substitution has shown promise in medicinal chemistry for improving metabolic stability and pharmacokinetics compared to traditional phenyl groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the bicyclo[1.1.1]pentane core.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the nucleophile used, potentially resulting in amines, ethers, or thioethers.
Scientific Research Applications
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: Its fluorinated structure can impart desirable properties such as hydrophobicity and thermal stability, making it useful in developing advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Materials Science: Its fluorinated structure can enhance the stability and performance of materials by reducing surface energy and increasing resistance to degradation.
Comparison with Similar Compounds
Structural Variations and Key Analogs
The following table summarizes structural analogs and their differences:
Pharmacological and Physicochemical Properties
- Metabolic Stability: Difluoro substitution reduces metabolic oxidation, enhancing half-life compared to non-fluorinated analogs (e.g., CAS 2102409-83-4) .
- Lipophilicity: The difluoro-phenyl variant (logP ~2.5 estimated) is more lipophilic than the monofluoro-acetic acid analog (logP ~1.8) due to fluorine’s electronegativity and phenyl hydrophobicity .
- Solubility: Propanoic acid (pKa ~4.8) improves aqueous solubility over ketone derivatives, critical for bioavailability .
Challenges and Limitations
- Synthesis Complexity : Difluoro-phenyl substitution requires multi-step reactions, including hazardous fluorinating agents (e.g., Selectfluor) .
- Yield and Purity: notes 95–98% purity for simpler analogs, but difluoro derivatives may face lower yields due to side reactions .
- Stability : While fluorination improves metabolic stability, the strained bicyclo core may pose thermal stability challenges during storage .
Biological Activity
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid, also known as 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
- IUPAC Name: 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- CAS Number: 2309454-98-4
- Molecular Formula: C12H10F2O2
- Molecular Weight: 224.21 g/mol
- Purity: ≥95%
The biological activity of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound has been shown to inhibit cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), which play crucial roles in inflammation and tumor progression.
Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that derivatives similar to 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid exhibited moderate anticancer activity across multiple tumor cell lines. Specifically, compounds showed between 1% to 23% inhibition of growth at a concentration of 10 μM across various tumor subpanels . This suggests that the compound may hold promise as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated using a rat paw edema model. Results indicated that the compound demonstrated significant inhibition of edema formation, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) . The dual mechanism of action involving COX inhibition further supports its therapeutic potential in managing inflammatory conditions.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Anticancer Screening | Moderate growth inhibition (up to 23%) in 38 cell lines | In vitro assays at 10 μM concentration |
| Anti-inflammatory Model | Significant reduction in paw edema | Rat paw edema model |
| Molecular Docking Studies | Insights into structural preferences for COX and MMP inhibition | Flexible ligand docking analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
